![molecular formula C10H12ClNO3 B3048829 2-(4-Chlorophenoxy)-n-methoxy-n-methylacetamide CAS No. 18232-70-7](/img/structure/B3048829.png)
2-(4-Chlorophenoxy)-n-methoxy-n-methylacetamide
Overview
Description
The compound seems to be a derivative of 4-Chlorophenoxyacetic acid . These types of compounds generally belong to the class of organic compounds known as phenoxyacetic acid derivatives . These are compounds containing an anisole where the methane group is linked to an acetic acid or a derivative .
Synthesis Analysis
While specific synthesis methods for “2-(4-Chlorophenoxy)-n-methoxy-n-methylacetamide” are not available, similar compounds like 2-chloro-4-(4-chlorophenoxy)-hypnone have been synthesized through etherification and acylation reactions .Scientific Research Applications
Chiral Separation
Chiral separation is crucial for producing enantiopure chiral compounds. While not directly related to 2-CNEA, understanding chiral separation strategies can enhance its applications .
HPLC Separation
In analytical chemistry, 2-(4-chlorophenoxy)-ethanol can be separated using HPLC columns, such as Newcrom R1 .
Other Applications
Mechanism of Action
Target of Action
It is known to act in the central nervous system (cns) rather than directly on skeletal muscle .
Mode of Action
The effects of 2-(4-Chlorophenoxy)-n-methoxy-n-methylacetamide are measured mainly by subjective responses . It is known to block nerve impulses or pain sensations that are sent to the brain .
Biochemical Pathways
It is known that the compound can induce oxidative stress in certain organisms .
Pharmacokinetics
Similar compounds like chlorphenesin are known to be rapidly and completely absorbed, metabolized in the liver, and excreted within 24 hours as the glucuronide metabolite .
Result of Action
It is known to induce oxidative stress in certain organisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Chlorophenoxy)-n-methoxy-n-methylacetamide. For instance, in a study on the impacts of a similar compound, 2-methyl-4-chlorophenoxyacetic acid (MCPA), on the aquatic plant Hydrilla verticillata, it was found that the plant could recover once it was returned to natural conditions .
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-methoxy-N-methylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-12(14-2)10(13)7-15-9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMCWLGUXMFYNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)COC1=CC=C(C=C1)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591359 | |
Record name | 2-(4-Chlorophenoxy)-N-methoxy-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-n-methoxy-n-methylacetamide | |
CAS RN |
18232-70-7 | |
Record name | 2-(4-Chlorophenoxy)-N-methoxy-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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